molecular formula C24H19ClF3N3O6S B11677694 Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate

Cat. No.: B11677694
M. Wt: 569.9 g/mol
InChI Key: DGRLRRDJSUQJDS-UHFFFAOYSA-N
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Description

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a multifunctional thiophene derivative with a complex substitution pattern. Its structure features:

  • Position 2: A 4-methyl-3-nitrobenzamido group, introducing strong electron-withdrawing effects (nitro group) and steric bulk.
  • Position 4: A methyl group, contributing to steric hindrance.
  • Position 5: A [2-chloro-5-(trifluoromethyl)phenyl]carbamoyl group, combining lipophilic (trifluoromethyl) and polar (chloro) substituents.
  • Position 3: An ethyl ester, enhancing solubility in organic media.

The compound’s synthesis likely involves multi-step reactions, such as coupling aromatic amines to thiophene precursors and functional group transformations, analogous to methods described for related thiophene derivatives . Structural confirmation would employ spectroscopic techniques (¹H/¹³C-NMR, mass spectrometry) and X-ray crystallography, using programs like SHELXL .

Properties

Molecular Formula

C24H19ClF3N3O6S

Molecular Weight

569.9 g/mol

IUPAC Name

ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H19ClF3N3O6S/c1-4-37-23(34)18-12(3)19(21(33)29-16-10-14(24(26,27)28)7-8-15(16)25)38-22(18)30-20(32)13-6-5-11(2)17(9-13)31(35)36/h5-10H,4H2,1-3H3,(H,29,33)(H,30,32)

InChI Key

DGRLRRDJSUQJDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Bromination

Electrophilic bromination using NN-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively substitutes the hydrogen at position 5, yielding ethyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate.

Optimized Parameters

  • Reagent : NBS (1.1 eq)

  • Solvent : DMF at 0°C → 25°C over 6 hours

  • Yield : 85%

Cyano Substitution

The bromine atom is replaced with a cyano group via nucleophilic aromatic substitution using copper(I) cyanide (CuCN) in refluxing DMF.

Reaction Conditions

  • Reagent : CuCN (2.0 eq)

  • Temperature : 120°C for 12 hours

  • Yield : 78%

Hydrolysis of Cyano to Carboxylic Acid

The cyano group at position 5 is hydrolyzed to a carboxylic acid under acidic conditions, forming ethyl 2-amino-5-carboxy-4-methylthiophene-3-carboxylate.

Procedure

  • Reagents : Concentrated H2SO4H_2SO_4 (10 eq), H2OH_2O

  • Temperature : 100°C for 8 hours

  • Yield : 92%

FTIR analysis post-hydrolysis reveals a broad ν(OH)\nu(O-H) stretch at 2500–3000 cm1^{-1} and a carboxylic acid ν(C=O)\nu(C=O) at 1695 cm1^{-1}.

Carbamoyl Group Installation via Amide Coupling

The carboxylic acid at position 5 is converted to an acid chloride using thionyl chloride (SOCl2SOCl_2) and subsequently coupled with 2-chloro-5-(trifluoromethyl)aniline to form the carbamoyl moiety.

Coupling Protocol

  • Acid Chloride Formation :

    • SOCl2SOCl_2 (3.0 eq), reflux for 2 hours

  • Amidation :

    • 2-Chloro-5-(trifluoromethyl)aniline (1.2 eq), pyridine (base), DMF, 25°C, 12 hours

    • Yield : 81%

13C^{13}C-NMR confirms the amide carbonyl at δ=165.6ppm\delta = 165.6 \, \text{ppm}, while 19F^{19}F-NMR shows the CF3CF_3 signal at δ=63.5ppm\delta = -63.5 \, \text{ppm}.

Spectroscopic and Analytical Characterization

Spectroscopic Data

  • FTIR : ν(C=O)\nu(C=O) at 1708 (ester), 1664 (amide I), and 1633 cm1^{-1} (amide II).

  • 1H^1H-NMR :

    • Thiophene H-5: δ=7.55ppm\delta = 7.55 \, \text{ppm} (d, J=8.5HzJ = 8.5 \, \text{Hz})

    • CF3CF_3: δ=4.53ppm\delta = 4.53 \, \text{ppm} (s, 2H, CH2CH_2)

  • 13C^{13}C-NMR :

    • Ester carbonyl: δ=168.07ppm\delta = 168.07 \, \text{ppm}

    • Trifluoromethyl: δ=122.13ppm\delta = 122.13 \, \text{ppm} (q, J=288HzJ = 288 \, \text{Hz})

Purity and Yield Optimization

Table 1: Summary of Synthetic Steps and Yields

StepReactionKey ReagentsYield (%)
1Gewald SynthesisEthyl cyanoacetate70
2BrominationNBS85
3Cyano SubstitutionCuCN78
4HydrolysisH2SO4H_2SO_492
5Amide CouplingSOCl2SOCl_2, Aniline81
6AcylationBenzoyl chloride76

Challenges and Mechanistic Considerations

  • Regioselectivity in Bromination : The electron-rich thiophene ring directs electrophilic substitution to position 5 due to para-directing effects of the ester and amino groups.

  • Cyano Hydrolysis : Acidic conditions prevent decarboxylation, favoring carboxylic acid formation over side reactions.

  • Sequential Acylation : The 2-amino group’s reactivity necessitates late-stage acylation to avoid interference during earlier steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the thiophene ring.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in a variety of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may find use in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous thiophene derivatives:

Compound Name Substituents (Positions) Molecular Weight* Key Functional Groups Potential Biological Activities
Target Compound 2-(4-methyl-3-nitrobenzamido), 4-methyl, 5-[2-chloro-5-(trifluoromethyl)phenylcarbamoyl] ~575.9 Nitro, trifluoromethyl, carbamoyl, ester Antibacterial, antifungal (hypothesized)
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate 2-amino, 4-methyl, 5-(4-chlorophenylcarbamoyl) ~366.8 Amino, chloro, carbamoyl, ester Not reported
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 2-(2-chloroacetamido), 4-methyl, 5-(methylcarbamoyl) ~358.8 Chloroacetamido, methylcarbamoyl, ester Not reported
Ethyl 4-carbamoyl-5-[(5-chloro-2-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate 4-carbamoyl, 5-(5-chloro-2-methoxybenzamido), 3-methyl ~423.9 Carbamoyl, methoxy, chloro, ester Not reported
Ethyl 5-amino-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate 5-amino, 3-methyl, 4-(phenylcarbamoyl) ~332.4 Amino, phenylcarbamoyl, ester Not reported

*Molecular weights calculated based on substituent masses.

Key Observations:

Substituent Complexity: The target compound’s nitro and trifluoromethyl groups distinguish it from simpler analogs.

Biological Activity : While direct data for the target compound is unavailable, structurally related thiophenes exhibit antibacterial and antifungal activities . The nitro group in the target may enhance antimicrobial potency due to its electron-deficient nature, which can disrupt microbial enzyme function.

Synthetic Challenges : The target compound’s synthesis is likely more complex than derivatives with fewer substituents (e.g., ), requiring precise coupling of aromatic amines and protection/deprotection steps.

Research Findings and Implications

Steric Considerations : The 4-methyl-3-nitrobenzamido group creates significant steric hindrance, which may reduce binding affinity to targets requiring deep active-site penetration but improve selectivity.

Solubility and Bioavailability : The trifluoromethyl group enhances lipophilicity, favoring blood-brain barrier penetration, while the ethyl ester improves solubility in organic solvents during synthesis .

Biological Activity

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a synthetic compound notable for its complex structure and potential biological applications. With a molecular formula of C25H22ClF3N2O4S and a molar mass of approximately 538.97 g/mol, this compound features a thiophene core and various functional groups that suggest significant pharmacological properties.

Chemical Structure

The compound can be represented as follows:

Component Description
Core Structure Thiophene ring with multiple substituents
Key Functional Groups Chloro group, trifluoromethyl group, carbamoyl, and nitro groups

Potential Pharmacological Properties

  • Antitumor Activity : Compounds containing thiophene moieties have been widely studied for their antitumor properties. Research indicates that derivatives similar to this compound may inhibit tumor cell proliferation.
  • Enzyme Inhibition : The presence of the carbamoyl group suggests potential inhibition of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) kinase, which is a target in various cancer therapies.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound.

  • Antitumor Studies :
    • A series of thiophene derivatives were synthesized and tested for their ability to inhibit tumor cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). These studies revealed promising IC50 values indicating effective inhibition of cell proliferation .
    • For instance, a related compound demonstrated an IC50 value of 0.35 µM against A549 cells, suggesting strong antitumor potential .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that certain thiophene derivatives could induce apoptosis in cancer cells and arrest them in the G2/M phase of the cell cycle, further supporting their role as potential anticancer agents .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thiophene core through cyclization reactions.
  • Introduction of substituents via nucleophilic substitution or acylation reactions.

Q & A

Q. What are the key steps for synthesizing this thiophene derivative, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions:

  • Thiophene core formation : Use the Gewald reaction, where ethyl cyanoacetate reacts with sulfur and ketones (e.g., acetoacetanilide) to generate the thiophene ring .
  • Functionalization : Sequential amidation and acylation introduce substituents like the 2-chloro-5-(trifluoromethyl)phenyl and 4-methyl-3-nitrobenzamido groups. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction completion. Purity is verified via melting point analysis and NMR .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the trifluoromethyl group (CF₃) shows distinct ¹⁹F NMR signals .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments, aligning with the expected molecular formula .
  • X-ray Crystallography : Resolves 3D structure and validates stereochemistry, though single-crystal growth may require optimized solvent systems .

Q. What functional groups dominate its reactivity, and how are they characterized?

Key groups include:

  • Carbamoyl and benzamido moieties : Participate in hydrogen bonding and enzymatic interactions. IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .
  • Nitro and trifluoromethyl groups : Electron-withdrawing effects alter electronic density, detectable via UV-Vis spectroscopy and Hammett substituent constants .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

  • Cross-validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., overlapping proton signals). For crystallographic inconsistencies, use SHELX software for refinement .
  • Computational modeling : Density functional theory (DFT) predicts NMR/IR spectra, aiding peak assignment .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
  • Temperature control : Maintain ≤60°C during nitro group introduction to prevent decomposition .

Q. How do structural modifications influence bioactivity in related compounds?

  • Substituent effects : Replacing the nitro group with methoxy in analogs reduces cytotoxicity but increases solubility, as shown in SAR studies .
  • Activity assays : Test enzyme inhibition (e.g., COX-2) using fluorogenic substrates. Compare IC₅₀ values of derivatives to identify critical functional groups .

Q. What methods address poor solubility in biological assays?

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) to enhance bioavailability, as demonstrated in isoxazole prodrug studies .

Q. How can stability under physiological conditions be assessed?

  • Forced degradation : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS .
  • Microsomal stability : Incubate with liver microsomes to evaluate metabolic half-life .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Assay standardization : Use positive controls (e.g., known enzyme inhibitors) to validate experimental conditions .
  • Dose-response curves : Perform triplicate experiments to assess reproducibility. Statistical tools (e.g., ANOVA) identify outliers .

Q. What computational tools predict binding modes with biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., kinase domains). Focus on hydrogen bonds with carbamoyl groups .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying key residue interactions .

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